molecular formula C12H18N4O B1438880 1-tert-butyl-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105196-46-0

1-tert-butyl-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No. B1438880
M. Wt: 234.3 g/mol
InChI Key: LVDANKIJRLFMIV-UHFFFAOYSA-N
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Description

“1-tert-butyl-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one” is a chemical compound with the CAS Number: 1105196-46-0 . It has a molecular weight of 234.3 and its molecular formula is C12H18N4O .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N4O/c1-7(2)9-8-6-13-16(12(3,4)5)10(8)11(17)15-14-9/h6,14H,1-5H3,(H,15,17) .

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

  • Derivatives of the pyrazolo[3,4-d]pyridazinone structure have demonstrated significant anti-inflammatory activity, with some compounds showing potency comparable to that of indomethacin, a standard anti-inflammatory drug, while presenting minimal ulcerogenic effects. This suggests their potential in the development of safer anti-inflammatory agents (El-Tombary, 2013).

Anti-Ulcer Activity

  • Some pyrazolo[3,4-d]pyridazinone derivatives exhibit cytoprotective antiulcer activities, indicating their potential use in managing ulcerative conditions while providing analgesic benefits (Ikeda et al., 1996).

Neuropharmacological Effects

  • Compounds structurally related to pyrazolo[3,4-d]pyridazinone have been explored for their neuropharmacological effects, including involvement in memory formation and recall, suggesting potential applications in neurological or psychiatric conditions (Bevilaqua et al., 2003).

Metabolic Pathway Exploration

  • The metabolism of substances structurally similar to pyrazolo[3,4-d]pyridazinone has been studied in early stages of the incubated hen's egg, providing insights into their metabolic pathways and potential toxicological profiles (Kiep et al., 2002).

Miscellaneous Pharmacological Activities

  • Various pharmacological activities have been attributed to compounds with the pyrazolo[3,4-d]pyridazinone structure, including antihyperglycemic effects, potentially offering a new class of agents for the treatment of conditions like diabetes (Kees et al., 1996).

properties

IUPAC Name

1-tert-butyl-4-propan-2-yl-6H-pyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-7(2)9-8-6-13-16(12(3,4)5)10(8)11(17)15-14-9/h6-7H,1-5H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDANKIJRLFMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=O)C2=C1C=NN2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

CAS RN

1105196-46-0
Record name 1-tert-butyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-tert-butyl-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 2
Reactant of Route 2
1-tert-butyl-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 3
1-tert-butyl-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 4
1-tert-butyl-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 5
1-tert-butyl-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 6
1-tert-butyl-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

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